Sarizotan -

Sarizotan

Catalog Number: EVT-8764587
CAS Number:
Molecular Formula: C22H22ClFN2O
Molecular Weight: 384.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sarizotan is chemically classified under the category of chroman derivatives, specifically designed to interact with neurotransmitter systems in the brain. Its systematic name is 2-(aminomethyl)-3-(4-fluorophenyl)-6-hydroxychromane, and it is often referred to by its developmental code EMD 148107. This compound has been the subject of extensive research due to its dual action on serotonin and dopamine receptors, making it a candidate for treating movement disorders and other neuropsychiatric conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sarizotan involves several key steps, beginning with the formation of the chroman ring from suitable precursors. The general synthetic route includes:

  1. Formation of the Chroman Ring: This initial step involves cyclization under acidic or basic conditions to create the chroman backbone.
  2. Introduction of the Fluorophenyl Group: A fluorinated benzene derivative is introduced through nucleophilic substitution.
  3. Formation of the Pyridine Ring: This step employs condensation reactions involving pyridine derivatives.
  4. Final Coupling: The chroman and pyridine derivatives are coupled to yield Sarizotan.

Industrial production methods optimize these steps for large-scale synthesis, employing high-throughput reactors and continuous flow systems to enhance yield and purity .

Molecular Structure Analysis

Structure and Data

Sarizotan's molecular structure consists of a chromane core substituted with an aminomethyl group and a fluorophenyl moiety. The key structural features include:

  • Molecular Formula: C17H19F N O2
  • Molecular Weight: 284.34 g/mol
  • Key Functional Groups: Hydroxyl (-OH), amine (-NH2), and aromatic rings.

The presence of these functional groups contributes to its interaction with neurotransmitter receptors, facilitating its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Sarizotan undergoes various chemical reactions, including:

  • Oxidation: Can produce oxidized derivatives under specific conditions.
  • Reduction: Modifies functional groups, leading to different analogs.
  • Substitution: Involves nucleophilic and electrophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution .

Major Products

The reactions lead to various derivatives that may exhibit altered pharmacological properties, potentially expanding the therapeutic applications of Sarizotan.

Mechanism of Action

Process and Data

Sarizotan's mechanism involves its binding to serotonin 5-HT1A receptors as an agonist, which activates these receptors leading to inhibition of adenylate cyclase activity. This results in decreased cyclic adenosine monophosphate levels, ultimately reducing protein kinase A activity within neuronal cells. Concurrently, its antagonistic action on dopamine D2 receptors modulates dopaminergic signaling pathways .

This dual action is particularly beneficial in managing symptoms associated with dyskinesia in Parkinson's disease patients, as it balances serotonergic and dopaminergic neurotransmission.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but exhibits limited water solubility.

Chemical Properties

  • Stability: Sarizotan is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • pKa Value: The pKa values indicate the compound's ionization characteristics, influencing its bioavailability and interaction with biological systems.

Relevant analyses confirm that Sarizotan maintains a favorable profile for therapeutic applications due to its stability and solubility characteristics .

Applications

Scientific Uses

Sarizotan has been primarily investigated for:

  • Treatment of Dyskinesia: Particularly in Parkinson's disease patients, where it aims to reduce involuntary movements.
  • Neuropharmacological Research: Its unique receptor profile makes it a valuable tool for studying serotonergic and dopaminergic systems in neuroscience.

Ongoing studies continue to explore its efficacy in various neurological disorders, potentially expanding its therapeutic applications beyond dyskinesia management .

Pharmacological Profile of Sarizotan

Sarizotan (chemical formula: C~22~H~21~FN~2~O; molecular weight: 348.421 g/mol) is a small molecule investigational compound characterized by a phenylpyridine core structure. It functions as a multimodal receptor ligand with primary activity at serotonin and dopamine receptor families, exhibiting a distinctive profile as a high-efficacy serotonin 5-hydroxytryptamine 1A (5-hydroxytryptamine 1A) receptor agonist combined with complex modulatory actions at dopaminergic receptors. This unique receptor signature underpins its exploration for neurological and psychiatric disorders, including Parkinson's disease-associated dyskinesia, schizophrenia, and Rett syndrome respiratory symptoms, though its clinical development was ultimately discontinued [1] [5].

Receptor Interaction Mechanisms

5-hydroxytryptamine 1A Receptor Agonism: Efficacy and Selectivity

Sarizotan exhibits high-affinity binding and potent agonist efficacy at serotonin 5-hydroxytryptamine 1A receptors. Radioligand binding assays demonstrate a binding affinity (pKi) of 8.65 for recombinant human 5-hydroxytryptamine 1A receptors, indicating nanomolar potency [8]. Functional characterization confirms sarizotan acts as a full agonist at both recombinant human and native rat brain 5-hydroxytryptamine 1A receptors. In studies measuring guanosine-5'-O-(3-[^35^S]thio)triphosphate ([^35^S]GTPγS) binding, a direct marker of G-protein activation, sarizotan achieved 66.5% of the maximal effect induced by the endogenous agonist serotonin (5-hydroxytryptamine) at rat brain receptors. This efficacy level was significantly higher than that observed for several other antipsychotics with 5-hydroxytryptamine 1A activity, including aripiprazole (15%) and ziprasidone (20.6%), establishing sarizotan as one of the most efficacious 5-hydroxytryptamine 1A receptor agonists among clinically investigated compounds in its class [2] [8].

Sarizotan's 5-hydroxytryptamine 1A agonism translates into significant functional modulation of serotonergic neurotransmission. In vivo studies in rats revealed that sarizotan administration decreased accumulation of the serotonin precursor 5-hydroxytryptophan and elevated levels of serotonin metabolites, consistent with activation of somatodendritic 5-hydroxytryptamine 1A autoreceptors leading to decreased serotonin synthesis and release, and subsequent compensatory metabolic changes [2]. Furthermore, its potent 5-hydroxytryptamine 1A agonist activity is mechanistically linked to observed therapeutic effects in preclinical models, most notably the profound reduction in apnea incidence and restoration of respiratory rhythm regularity in mouse models of Rett syndrome. This effect is attributed to agonist-mediated inhibition of expiratory neurons within brainstem respiratory control centers, notably the Kölliker-Fuse nucleus [3].

Table 1: Binding Affinities (pKi) of Sarizotan at Key Receptor Targets

Receptor TypeSubtypeBinding Affinity (pKi)Species
Serotonin5-hydroxytryptamine 1A8.65Human (Recombinant)
DopamineD~2~Not specified (High)Human
DopamineD~3~> D~2~ affinityHuman
DopamineD~4~> D~3~ > D~2~ affinityHuman

Sources: [1] [2] [8]

Dopaminergic Modulation: D~2~/D~3~/D~4~ Receptor Affinity and Partial Agonism

Sarizotan possesses high and complex activity at dopamine receptors, primarily targeting the D~2~-like family (D~2~, D~3~, D~4~). Binding affinity profiling indicates a rank order of D~4~ > D~3~ > D~2~ [1] [2]. While specific pKi values for D~2~, D~3~, and D~4~ subtypes are not uniformly detailed across sources, the overall characterization is of high affinity within the nanomolar range. Crucially, sarizotan does not function as a simple antagonist or agonist at these receptors but exhibits context-dependent partial agonism, particularly prominent at D~2~ receptors [2] [5].

The functional outcome of sarizotan's interaction with dopamine D~2~ receptors is contingent upon the existing dopaminergic tone:

  • Under Normal or High Dopaminergic Tone: Sarizotan behaves primarily as a functional antagonist. It inhibits dopamine-stimulated cyclic adenosine monophosphate (cAMP) production and attenuates dopamine-mediated behaviors, such as guinea pig ileum contraction. This antagonistic effect is central to its explored antidyskinetic actions in Parkinson's disease models, where it counteracts the hyperdopaminergic state underlying levodopa-induced dyskinesias without significantly impairing the therapeutic motor effects of levodopa [2] [4].
  • Under Low or Absent Dopaminergic Tone: Sarizotan exhibits intrinsic dopaminergic activity. In reserpine-pretreated rats (depleted of dopamine), higher doses of sarizotan decreased accumulation of the dopamine precursor dihydroxyphenylalanine (DOPA). Furthermore, it induced contralateral rotational behavior in unilaterally substantia nigra lesioned rats, indicative of postsynaptic dopamine receptor activation in the denervated striatum. This partial agonist activity is likely mediated via D~2~ receptors and suggests sarizotan can provide dopaminergic stimulation when endogenous dopamine is lacking [2].

Properties

Product Name

Sarizotan

IUPAC Name

1-(3,4-dihydro-2H-chromen-2-yl)-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride

Molecular Formula

C22H22ClFN2O

Molecular Weight

384.9 g/mol

InChI

InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H

InChI Key

QDLVYMYXOLGZOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.